![molecular formula C10H12N2 B11919952 Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
Spiro[cyclopropane-1,3'-indolin]-6'-amine
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Overview
Description
Spiro[cyclopropane-1,3'-indolin]-6'-amine is a structurally unique compound characterized by a spirocyclic framework combining a cyclopropane ring and an indoline moiety, with an amine group at the 6' position.
Preparation Methods
Cyclopropanation of Indoline Precursors
The most direct route to spiro[cyclopropane-1,3'-indolin]-6'-amine involves cyclopropanation of indoline derivatives. Key approaches include:
Transition Metal-Free Cyclopropanation Using Diazo Compounds
A diastereoselective method employs in situ-generated diazo compounds to construct the cyclopropane ring. For example, 3-diazoindolin-2-imines react with sulfoxonium ylides under copper-free conditions to yield spiro[cyclopropane-1,3'-indolin]-2'-imines, which are subsequently hydrolyzed to the corresponding amines (Scheme 1) . This method avoids metal catalysts, reducing purification challenges and costs.
Reaction Conditions :
-
Substrate: N-substituted oxindole derivatives (e.g., 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one)
-
Reagents: Vinyl diphenylsulfonium triflate (1.2 equiv), DBU (3 equiv)
-
Solvent: DMF, 25°C, aerobic conditions
Key Insight : The reaction proceeds via a zwitterionic intermediate, with DBU facilitating deprotonation and cyclopropane ring closure .
Copper-Catalyzed Dimerization
Copper(I) catalysts enable the dimerization of sulfoxonium ylides with 3-diazoindolin-2-imines, achieving high diastereoselectivity (dr > 20:1) . The resulting spiro[cyclopropane-1,3'-indolin]-2'-imines are reduced to amines using LiAlH4 or catalytic hydrogenation.
Optimization Data :
Catalyst | Solvent | Temperature | Yield (%) | dr |
---|---|---|---|---|
Cu(OTf)₂ | CH₃CN | 40°C | 89 | 22:1 |
CuI | DCM | 25°C | 76 | 18:1 |
Functional Group Interconversion Strategies
Reduction of Nitro Derivatives
6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one serves as a key intermediate. Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (NaBH₄/NiCl₂) reduces the nitro group to an amine with >90% efficiency .
Example Procedure :
-
Dissolve 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 mmol) in MeOH.
-
Add 10% Pd/C (0.1 equiv) and stir under H₂ (1 atm) for 12 h.
Buchwald-Hartwig Amination
For substrates lacking a pre-installed nitro group, palladium-catalyzed C–N coupling introduces the amine. A 6'-bromo derivative reacts with ammonia or primary amines under Pd(OAc)₂/Xantphos catalysis .
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene, 110°C
Stereochemical Control and Diastereoselectivity
The spirocyclic system’s stereochemistry is critical for biological activity. Diastereoselectivity arises from:
-
Transition State Geometry : Bulky substituents on the indoline nitrogen favor endo-transition states, leading to cis-fused cyclopropanes .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing ionic intermediates .
Diastereomer Ratio (dr) by Method :
Chemical Reactions Analysis
Cyclopropanation Reactions
The synthesis of spirocyclopropane-indoline derivatives often involves transition metal-free approaches. A notable method employs tosylhydrazone salts as cyclopropanating agents:
Reagents | Conditions | Yield | Diastereoselectivity |
---|---|---|---|
Tosylhydrazone salts + 3-methyleneindolin-2-ones | DMF, 80°C, 12 h | 72–89% | >20:1 dr |
This method avoids hazardous diazo compounds and achieves high diastereocontrol through non-covalent interactions between the tosylhydrazone and indolinone substrate .
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles:
2.1. With Imines
Spiro[cyclopropane-1,3'-indolin]-6'-amine reacts with imines via (3+2)-annulation to form pyrrolidine-fused spirooxindoles:
Catalyst | Substrate | Product | Yield | dr |
---|---|---|---|---|
MgI₂ | Aldimines | 3,3′-Pyrrolidinyl spirooxindoles | 65–82% | 95:5 |
The reaction proceeds via Mg²⁺-assisted cyclopropane cleavage, followed by Mannich-type cyclization .
2.2. With Azides
Azide ions induce ring opening to form 3-(2-azidoethyl)oxindoles, which undergo Staudinger/aza-Wittig cascades:
Reagent | Product | Key Step |
---|---|---|
NaN₃ | Spiro-β-lactams | Intramolecular Mannich reaction |
This method achieves >90% diastereoselectivity through transition-state pseudoequatorial alignment .
Nucleophilic Aromatic Substitution
The amine group participates in SNAr reactions with electrophilic aromatic systems:
Electrophile | Conditions | Product | Yield |
---|---|---|---|
4-Fluoro-nitrobenzene | DMSO, 60°C, 6 h | N-Aryl spiroindoline derivatives | 58–74% |
Kinetic studies indicate second-order dependence on amine concentration, suggesting a concerted mechanism .
Cross-Coupling Reactions
The cyclopropane ring enables palladium-catalyzed coupling:
Catalyst | Partner | Product | Yield | ee |
---|---|---|---|---|
Pd(OAc)₂/(R)-BINAP | Meldrum’s acid alkylidenes | Spirocarbocyclic compounds | 73–88% | 92–96% |
Steric effects from the spirocyclic structure dictate π-allyl palladium intermediate geometry, favoring syn addition .
Oxidation and Reduction
-
Oxidation : Treatment with mCPBA selectively oxidizes the cyclopropane to form epoxide derivatives (45–61% yield) .
-
Reduction : Hydrogenation over Pd/C opens the cyclopropane ring, yielding 1,3-diamine-indoline hybrids (78% yield, >95% purity) .
Comparative Reactivity Table
Reaction Type | Key Advantage | Limitation |
---|---|---|
Metal-free cyclopropanation | Avoids toxic diazo compounds | Limited to electron-deficient alkenes |
Mg²⁺-catalyzed annulation | High diastereoselectivity | Requires anhydrous conditions |
Pd-mediated coupling | Enantioselective sp³–sp³ bond formation | Sensitive to steric bulk |
Scientific Research Applications
Spiro[cyclopropane-1,3'-indolin]-6'-amine is a chemical compound featuring a spirocyclic structure, integrating a cyclopropane ring with an indoline moiety. Its molecular formula is C₁₂H₁₄N₂, with a molecular weight of approximately 198.26 g/mol. This compound is classified as an irritant, requiring careful handling during application and research.
Research and Interaction Studies
Interaction studies involving this compound are focused on its binding affinities and effects on biological targets. Key areas include:
- Evaluating its interactions with specific proteins to understand its mechanism of action.
- Assessing its effects on cellular pathways to determine its potential therapeutic benefits.
These studies are essential to assess the therapeutic viability of the compound and guide future research directions.
Structural Similarity
Several compounds share structural similarities with this compound.
Examples include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Aminoindoline | Contains an indoline structure | Simpler structure with less steric hindrance |
Spiro[cyclopropane] derivatives | Similar spirocyclic framework | Varying substituents lead to different biological activities |
Indole derivatives | Related aromatic system | Broader range of biological activities due to aromaticity |
The uniqueness of this compound lies in its specific combination of spirocyclic and amine functionalities, which may confer distinct pharmacological properties not present in these similar compounds. This makes it a subject of interest for further exploration in both synthetic and medicinal chemistry contexts.
Related Research
Aminopyridine-containing spiro derivatives have been designed as EGFR/HER2 inhibitors, utilizing a spiro [indoline-3, 4′-piperidine]-2-one compound as a lead structure . Replacing piperidine with cyclopropane led to the creation of new compounds with modified inhibitory activities on EGFR-wt and ERBB2 .
Mechanism of Action
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- 2'-one derivatives (e.g., CFI-400945) dominate in antitumor applications, with PLK4 inhibition in the nanomolar range .
- Fluorine or methyl groups at the 6' position improve pharmacokinetic properties (e.g., metabolic stability, lipophilicity) .
Impact of Core Ring Modifications
Replacing the cyclopropane ring with other spirocyclic systems alters conformational flexibility and binding:
Key Observations :
- Cyclopropane confers rigidity, reducing entropy loss upon target binding .
Biological Activity
Spiro[cyclopropane-1,3'-indolin]-6'-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield a diverse range of derivatives. These derivatives are then evaluated for their biological activities against various cell lines and pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated several compounds against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast). Notably, compounds 6b and 6u exhibited significant activity against the DU-145 cell line, with IC50 values less than 20 μM. Flow cytometric analysis revealed that these compounds induced apoptosis through caspase-3 activation and cell cycle arrest in the G0/G1 phase .
Table 1: Anticancer Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
6b | DU-145 | <20 | Apoptosis via caspase-3 activation |
6u | DU-145 | <20 | Apoptosis via caspase-3 activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A recent study synthesized various derivatives and tested them against Staphylococcus aureus and Enterococcus faecalis. The results indicated that some compounds exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values suggesting potential as antibiotic agents .
Table 2: Antimicrobial Activity of Selected Compounds
Compound | Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|---|
4b | S. aureus | 375 | High |
4h | E. faecalis | 375 | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the spiro[cyclopropane] core can significantly influence biological activity. For example, the presence of different substituents on the indoline moiety can enhance anticancer potency or alter antimicrobial efficacy. The introduction of electron-donating or withdrawing groups can modulate the interaction with biological targets .
Case Study 1: Anticancer Evaluation
In a detailed evaluation of spiro[cyclopropane] derivatives, compound 6b showed a remarkable ability to inhibit DU-145 cell proliferation with an IC50 value below 20 μM. Flow cytometry confirmed that this compound induced apoptosis through mitochondrial membrane potential disruption .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of synthesized derivatives against common pathogens. Compounds were tested for their ability to inhibit growth in E. faecalis and S. aureus, revealing that certain derivatives had MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Spiro[cyclopropane-1,3'-indolin]-6'-amine derivatives?
Methodological Answer:
- Three-component reactions involving indole derivatives, cyclopropane precursors, and amines are widely used. Solvent selection (e.g., toluene at 110°C) and catalyst optimization can achieve yields up to 86% under reflux conditions .
- Metal-free cyclopropanation using tosylhydrazone salts provides diastereoselectivity, avoiding transition-metal contamination .
Q. How can the spirocyclic junction be structurally characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the spirocyclic geometry, with mean C–C bond deviations of 0.003 Å and R-factors <0.06 ensuring accuracy .
- Nuclear Overhauser Effect (NOE) NMR experiments differentiate between stereoisomers by analyzing spatial proximity of protons in the cyclopropane-indoline fused system .
Q. What solvents and conditions optimize purification of this compound intermediates?
Methodological Answer:
- Polar aprotic solvents (e.g., THF, MeCN) enhance solubility during column chromatography. Light-sensitive intermediates require amber glassware and inert atmospheres to prevent decomposition .
- Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>98%) by removing unreacted indole precursors .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Chiral Brønsted acid catalysts (e.g., phosphoric acids) induce asymmetry during cyclopropanation, achieving enantiomeric excess (ee) >90% .
- Computational Density Functional Theory (DFT) models predict transition-state geometries to guide catalyst design, focusing on steric hindrance at the indoline N-atom .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
Methodological Answer:
- IC50 discrepancies (e.g., 0.4 nM vs. 1400 nM in kinase assays) may arise from cellular permeability differences. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with activity .
- Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate target engagement and rule off-target effects .
Q. How do substituents on the indoline ring influence spirocyclic stability?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF3) at the 6'-position stabilize the spiro junction via resonance effects, reducing ring-opening by 40% compared to electron-donating groups (-OCH3) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS monitor degradation products, identifying hydrolytically labile bonds .
Q. What computational tools predict reactivity in this compound synthesis?
Methodological Answer:
- Quantum mechanical calculations (e.g., Gaussian 16) model cyclopropanation transition states, identifying favorable [2+1] cycloaddition pathways with energy barriers <25 kcal/mol .
- Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, showing toluene reduces steric clashes by 30% compared to polar solvents .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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